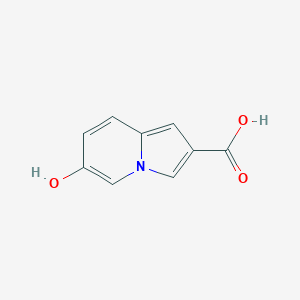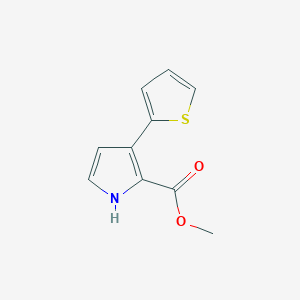
endo-BCN-PEG4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
endo-BCN-PEG4-amine, also known as (1R,8S)-Bicyclo[6.1.0]non-4-yn-9-yl)methyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate, is a click chemistry crosslinker reagent. This compound features a BCN (bicyclo[6.1.0]nonyne) group, which is highly reactive with azide-tagged molecules, and an amino group that can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
endo-BCN-PEG4-amine is synthesized through a series of chemical reactions involving the introduction of the BCN group and the PEG4-amine linker. The synthesis typically involves the following steps:
Formation of BCN Group: The BCN group is synthesized through a series of cycloaddition reactions.
Attachment of PEG4 Linker: The PEG4 linker is attached to the BCN group through a nucleophilic substitution reaction.
Introduction of Amine Group: The amine group is introduced through a reaction with an amine-containing reagent.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving the use of automated reactors and purification systems to ensure consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
endo-BCN-PEG4-amine undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The BCN group reacts with azide-tagged molecules via copper-free click chemistry to form stable triazole linkages.
Nucleophilic Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) to form amide or imine linkages
Common Reagents and Conditions
Azide-Tagged Molecules: Used in click chemistry reactions with the BCN group.
Carboxylic Acids and Activated NHS Esters: React with the amino group to form amide linkages.
Carbonyl Compounds (Ketone, Aldehyde): React with the amino group to form imine linkages
Major Products Formed
Triazole Linkages: Formed from click chemistry reactions with azide-tagged molecules.
Amide Linkages: Formed from reactions with carboxylic acids and activated NHS esters.
Imine Linkages: Formed from reactions with carbonyl compounds
Applications De Recherche Scientifique
endo-BCN-PEG4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker reagent in click chemistry for the synthesis of complex molecules
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent probes or other tags.
Medicine: Utilized in drug delivery systems to attach therapeutic agents to targeting molecules.
Industry: Applied in the development of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of endo-BCN-PEG4-amine involves its reactivity with azide-tagged molecules and other functional groups. The BCN group undergoes a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with azides, forming stable triazole linkages. The amino group can react with carboxylic acids, activated NHS esters, and carbonyls to form amide or imine linkages.
Comparaison Avec Des Composés Similaires
Similar Compounds
endo-BCN-PEG4-Boc-amine: Contains a Boc-protected amine group that can be deprotected under mild acidic conditions.
endo-BCN-PEG4-acid: Features a terminal carboxylic acid group that can react with primary amines to form amide bonds.
Propargyl-PEG3-bromide: Contains a propargyl group that reacts with azide-bearing compounds in click chemistry reactions.
Uniqueness
endo-BCN-PEG4-amine is unique due to its combination of a highly reactive BCN group and a versatile amino group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable tool in various scientific research applications.
Propriétés
Formule moléculaire |
C21H36N2O6 |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C21H36N2O6/c22-7-9-25-11-13-27-15-16-28-14-12-26-10-8-23-21(24)29-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17,22H2,(H,23,24)/t18-,19+,20? |
Clé InChI |
WNEJNBMHXJOIIL-YOFSQIOKSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCN)CCC#C1 |
SMILES canonique |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCN)CCC#C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




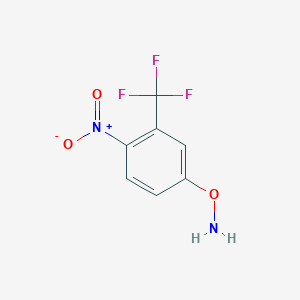
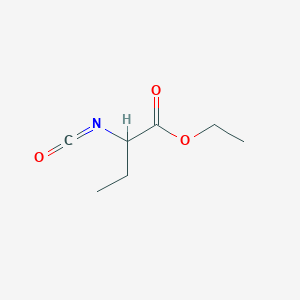
![3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine](/img/structure/B15338990.png)
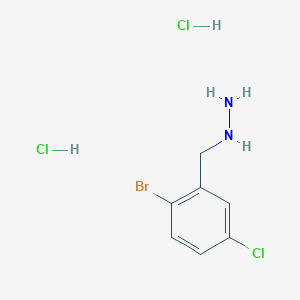

![(5-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B15339002.png)

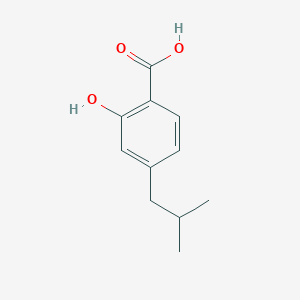
![5-Bromo-4-[3-(tert-butyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B15339030.png)
![2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid](/img/structure/B15339032.png)
